2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
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Overview
Description
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is an organic compound that features a nitrophenoxy group attached to a phenyl ethanone oxime
Scientific Research Applications
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime typically involves the reaction of 2-nitrophenol with phenacyl bromide to form 2-(2-nitrophenoxy)-1-phenylethanone, which is then converted to the oxime derivative using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent .
Chemical Reactions Analysis
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles.
Comparison with Similar Compounds
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime can be compared with similar compounds such as:
1-(2-Nitrophenoxy)octane: Used as a matrix in mass spectrometry and as a plasticizer in polymer membranes.
Phenylboronic acid: Commonly used in organic synthesis and as a reagent in various chemical reactions.
(2-Nitrophenyl)acetic acid: Used in organic synthesis and as an herbicide.
Properties
IUPAC Name |
(NZ)-N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIQSBCXQDUIIS-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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